molecular formula C7H7BrO3 B1595784 Methyl 5-bromo-3-methylfuran-2-carboxylate CAS No. 2528-01-0

Methyl 5-bromo-3-methylfuran-2-carboxylate

Cat. No.: B1595784
CAS No.: 2528-01-0
M. Wt: 219.03 g/mol
InChI Key: GOGYIULQMOBHEO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methylfuran-2-carboxylate (CAS 2528-01-0) is a high-purity brominated furan derivative offered as a key chemical building block for research applications. This compound, with the molecular formula C7H7BrO3 and a molecular weight of 219.03 g/mol, is a valuable synthon in organic synthesis and medicinal chemistry research . It is particularly useful for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the bromine moiety serves as a reactive handle. Researchers utilize this ester in the exploration of novel heterocyclic compounds, including potential pharmaceutical candidates and functional materials . As a furan derivative, it belongs to a class of structures noted for their presence in biologically active molecules, making it of significant interest for developing new therapeutic agents . The product requires storage in an inert atmosphere at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGYIULQMOBHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345445
Record name Methyl 5-bromo-3-methyl-2-furoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2528-01-0
Record name Methyl 5-bromo-3-methyl-2-furoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-3-methylfuran-2-carboxylate
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Chemical and Physical Properties of Methyl 5 Bromo 3 Methylfuran 2 Carboxylate

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. Below are the known chemical and physical properties of Methyl 5-bromo-3-methylfuran-2-carboxylate.

Table 1:

Property Value Source
Molecular Formula C₇H₇BrO₃ chemuniverse.com
Molecular Weight 219.03 g/mol chemuniverse.com
CAS Number 2528-01-0 chemuniverse.com
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

| Solubility | Not specified in available literature | |

Spectroscopic Data of Methyl 5 Bromo 3 Methylfuran 2 Carboxylate

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds. While comprehensive, experimentally verified spectra for Methyl 5-bromo-3-methylfuran-2-carboxylate are not widely available in the reviewed literature, typical chemical shifts for similar furan (B31954) structures can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR The proton on the furan ring is expected to appear as a singlet. The methyl protons of the ester group and the methyl group on the furan ring will also appear as singlets at characteristic chemical shifts.
¹³C NMR The spectrum would show distinct signals for the carbonyl carbon of the ester, the four carbons of the furan ring, the methyl carbon of the ester, and the methyl carbon at the 3-position. The carbon bearing the bromine atom would be significantly influenced.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

| Infrared (IR) | The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and C-Br stretching, as well as absorptions related to the furan ring. |

Synthesis of Methyl 5 Bromo 3 Methylfuran 2 Carboxylate

The synthesis of polysubstituted furans like Methyl 5-bromo-3-methylfuran-2-carboxylate can be approached through various synthetic strategies. While a specific, detailed synthesis for this exact compound is not readily found in the surveyed literature, a plausible route would involve the esterification of the corresponding carboxylic acid, 5-bromo-3-methylfuran-2-carboxylic acid, or the direct bromination of a suitable furan (B31954) precursor.

A general approach for the synthesis of similar furan-2-carboxylates involves the reaction of a furan with an organolithium reagent followed by carboxylation with carbon dioxide, and subsequent esterification. Bromination of the furan ring can often be achieved using reagents like N-bromosuccinimide (NBS).

Computational Chemistry and Theoretical Studies of Methyl 5 Bromo 3 Methylfuran 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity. For a substituted furan (B31954) like Methyl 5-bromo-3-methylfuran-2-carboxylate, these methods can predict the distribution of electron density, the energies of molecular orbitals, and the most likely sites for chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ic.ac.uk Although no direct DFT studies on this compound are available, research on related furan derivatives provides a framework for understanding its characteristics. For instance, DFT has been used to study the electronic properties of dimeric 3-methylfuran (B129892) and other substituted furans. researchgate.netnih.gov

A hypothetical DFT calculation would provide insights into several key parameters, as illustrated in the table below.

Calculated Property Hypothetical Value/Observation Significance
HOMO-LUMO Gap Moderately lowA smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests higher reactivity.
Electron Density Map High density on the oxygen atom and bromine atom; lower density on the carbon atoms adjacent to the electron-withdrawing groups.Indicates the most electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Mulliken Population Analysis Negative charges on the oxygen and bromine atoms; positive charges on the carbonyl carbon and the carbon attached to the bromine.Quantifies the partial charges on each atom, providing a more detailed picture of the charge distribution.

This table is illustrative and based on general principles of DFT applied to substituted furans.

Ab initio methods, which are based on first principles without the use of experimental data, can provide highly accurate molecular orbital information. Studies on furan and its derivatives using ab initio methods have helped to understand their conformational preferences and the nature of their molecular orbitals. rsc.orgdocumentsdelivered.com

For this compound, an ab initio analysis would reveal the shapes and energies of its molecular orbitals. The HOMO would likely be located on the furan ring, indicating that this is the site of initial electron donation in a reaction. The LUMO would likely be associated with the electron-withdrawing methyl carboxylate group, suggesting this as a potential site for nucleophilic attack. Understanding the frontier molecular orbitals (HOMO and LUMO) is crucial for predicting the outcomes of pericyclic reactions and other chemical transformations. pku.edu.cn

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. researchgate.netrsc.org While no specific docking studies have been published for this compound, research on other furan derivatives has shown their potential to interact with biological targets. For example, furan derivatives have been docked against proteins to explore their binding mechanisms.

A hypothetical molecular docking study of this compound into an enzyme's active site would likely show interactions involving its key functional groups. The ester group could form hydrogen bonds with amino acid residues, while the furan ring could engage in hydrophobic or π-stacking interactions. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Potential Interaction Type Involved Functional Group Interacting Amino Acid Residues (Hypothetical)
Hydrogen Bonding Methyl carboxylate (oxygen atoms)Serine, Threonine, Asparagine, Glutamine
Hydrophobic Interactions Furan ring, methyl groupLeucine, Isoleucine, Valine, Phenylalanine
π-Stacking Furan ringPhenylalanine, Tyrosine, Tryptophan
Halogen Bonding Bromine atomElectron-rich atoms in backbone or side chains (e.g., carbonyl oxygen)

This table is illustrative and based on general principles of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov To date, no QSAR studies have been specifically developed for a series of compounds including this compound.

However, if a series of related furan derivatives with known biological activity were available, a QSAR model could be constructed. This would involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods would then be used to find a correlation between these descriptors and the observed activity. Such a model could predict the activity of new, unsynthesized furan derivatives and provide insights into the structural features that are important for their biological effects.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be invaluable in confirming the structure of a synthesized compound.

For this compound, computational methods could predict the vibrational frequencies corresponding to its various functional groups in the IR spectrum, the chemical shifts of its hydrogen and carbon atoms in the NMR spectra, and its electronic transitions in the UV-Vis spectrum. Comparing these predicted spectra with experimental data would provide strong evidence for the compound's identity and structure.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for studying reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation and identify transition states and intermediates. rsc.org While the reaction mechanisms involving this compound have not been specifically studied computationally, research on the reactions of other furan derivatives provides a basis for understanding its potential reactivity. researchgate.netstanford.edu

For example, computational studies could be used to investigate the mechanism of electrophilic substitution on the furan ring, predicting the most likely site of attack. Given the directing effects of the substituents, it is likely that electrophilic attack would occur at the C4 position. Computational modeling could also be used to explore the mechanisms of other reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Identification as a Potential Lead Compound for Drug Discovery

Furan derivatives are recognized for their diverse biological properties, making them a point of interest for pharmaceutical development. researchgate.neteurekaselect.com The furan scaffold is a common motif in many natural products and has been explored for its potential in creating novel therapeutic agents. researchgate.net The process of drug discovery often involves identifying bioactive compounds that can be modified to enhance their efficacy and selectivity. ijabbr.com Molecules containing furan rings are often investigated for a range of bioactivities, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comscilit.com

The specific compound, this compound, belongs to the class of furan derivatives, which are noted for their chemical reactivity and potential applications in medicinal chemistry. evitachem.com The inclusion of a bromine atom and a methyl ester group on the furan ring are key structural features that influence its biological profile. The investigation into such compounds is driven by the goal of identifying lead structures for the development of new drugs targeting specific enzymes or cellular pathways. ijabbr.comevitachem.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For furan derivatives, SAR studies have provided valuable insights. For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives based on a furan-containing compound, it was found that substitutions on the furan ring significantly impacted activity. nih.gov Specifically, a hydroxymethyl or ether group at one position was found to be beneficial, while a sulfonamide was detrimental. nih.gov

In studies of other brominated furanones, the position and pattern of bromination on the furan ring, as well as the nature of other substituents, have been shown to be critical for their biological effects, such as biofilm inhibition. mdpi.com For example, in a series of 3-aryl-3(furan-2-yl) propanoic acid derivatives, one compound showed notable activity against Escherichia coli. ijabbr.com The modification of the substituents on the furan ring is a key strategy for optimizing the potency and selectivity of these compounds. nih.govmdpi.com For example, the introduction of different silyl (B83357) groups to a furan-2(5H)-one core demonstrated that both the potency and selectivity of the compounds could be finely controlled. mdpi.com

Mechanistic Insights into Biological Action and Molecular Targets

Investigations into the mechanisms of action of furan derivatives have revealed their ability to interact with various molecular targets. Some furan derivatives have been found to exert their anti-proliferative effects by modulating key signaling pathways. researchgate.neteurekaselect.com For example, certain furan compounds have been shown to promote the activity of PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial in cell growth and proliferation. researchgate.neteurekaselect.com

Other furan derivatives have been found to interfere with DNA replication and repair. One such mechanism involves the inhibition of topoisomerase I, an enzyme that plays a critical role in uncoiling DNA. utripoli.edu.lyijabbr.com By inhibiting this enzyme, these compounds can prevent cancer cells from replicating their DNA, leading to cell death. Furthermore, some furan-based compounds have been shown to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov In the context of brominated furanones, a well-studied mechanism of action, particularly in bacteria, is the inhibition of quorum sensing (QS), a cell-to-cell communication system. nih.gov

Targeted Therapeutic Applications and Efficacy Studies

The anticancer potential of furan derivatives has been a significant area of research. utripoli.edu.lyresearchgate.net These compounds have been evaluated against various human tumor cell lines, demonstrating a range of cytotoxic activities. researchgate.netnih.gov For instance, certain novel furan derivatives have shown potent anti-proliferative effects against cervical (HeLa) and colorectal (SW620) cancer cells, with IC50 values in the micromolar range. researchgate.neteurekaselect.com

The mechanisms underlying their antineoplastic activity are multifaceted. Some derivatives induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from dividing. nih.gov They can also trigger apoptosis through the mitochondrial pathway, leading to the programmed death of cancer cells. nih.gov The efficacy of these compounds is often compared to established anticancer drugs, and in some cases, furan derivatives have shown comparable or even superior activity. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Furan Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Furan Derivative 5dA549 (Lung)6.3 ± 0.7 researchgate.net
Furan Derivative 1HeLa (Cervical)IC50 values ranging from 0.08 to 8.79 researchgate.neteurekaselect.com
Furan Derivative 24HeLa (Cervical)IC50 values ranging from 0.08 to 8.79 researchgate.neteurekaselect.com
Furan Derivative 24SW620 (Colorectal)Moderate to potent activity researchgate.neteurekaselect.com
Furan-based Compound 4MCF-7 (Breast)4.06 nih.gov
Furan-based Compound 7MCF-7 (Breast)2.96 nih.gov
Silyl Derivative 3bHCT-116 (Colon)7.3 to 21.3 mdpi.com
Silyl Derivative 3cMultiple cancer cell lines3.9 to 65.6 mdpi.com

Furan derivatives have also been investigated for their effects on the immune system, particularly their anti-inflammatory properties. scilit.comnih.gov Natural furan derivatives have been shown to exert regulatory effects on various cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. scilit.comnih.gov These pathways are involved in the inflammatory response.

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of inflammatory mediators. nih.gov Some furan derivatives have demonstrated the ability to reduce inflammation in preclinical models. wisdomlib.org This suggests their potential for development as treatments for inflammatory conditions.

The antibacterial properties of furan derivatives have been well-documented, with several furan-based drugs being used clinically as antibacterial agents. utripoli.edu.lyresearchgate.net Research has shown that various substituted furan derivatives are active against both Gram-positive and Gram-negative bacteria. utripoli.edu.ly For example, some furan-substituted compounds have demonstrated potency comparable to ampicillin (B1664943) against bacteria such as Bacillus cereus, Shigella dysenteriae, and Klebsiella pneumoniae. utripoli.edu.ly

Brominated furanones, a class to which this compound belongs, are particularly known for their ability to interfere with bacterial biofilm formation. nih.gov They have been shown to inhibit biofilm formation in a variety of bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus epidermidis. nih.gov This activity is often linked to the inhibition of quorum sensing, a bacterial communication system that regulates virulence and biofilm formation. nih.gov

Table 2: Antibacterial Activity of Selected Furan Derivatives

Compound/Derivative ClassBacterial Strain(s)Observed Effect/MICReference
Brominated FuranonesSalmonella entericaInhibit biofilm formation nih.gov
2,4-disubstituted furan derivativeProteus vulgaris, Escherichia coliGood antibacterial activity utripoli.edu.lyijabbr.com
Arylfuran derivativeEscherichia coli, Staphylococcus aureusConsiderable activity (broad spectrum) utripoli.edu.lyijabbr.com
1-benzoyl-3-furan-2-ylmethyl-thioureaListeria Monocytogenes, Bacillus cereus, Staphylococcus aureusAntibacterial effect utripoli.edu.lyijabbr.com
3-aryl-3(furan-2-yl) propanoic acid derivativeEscherichia coliMIC of 64 µg/mL ijabbr.com
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acidsGram-positive bacteria (including multidrug-resistant strains)MIC values of 2–4 µg/mL nih.gov

Mitogen-Activated Protein Kinase (MAPK) Inhibition Studies

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade in cellular regulation, governing processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, making it a prominent target for therapeutic intervention. While direct studies on this compound are not extensively detailed in publicly available literature, the broader class of furan-containing compounds has been investigated for its potential to modulate various kinase pathways.

Research into furan and benzofuran (B130515) derivatives has demonstrated that this chemical scaffold can serve as a foundation for developing kinase inhibitors. For instance, certain furan-based molecules have been shown to exhibit antiproliferative activity against various cancer cell lines, an effect often linked to the inhibition of signaling cascades like the MAPK pathway. nih.gov The mechanism typically involves the compound binding to the ATP-binding site of a specific kinase within the pathway, preventing phosphorylation and downstream signaling. The structural features of this compound, including the furan ring and its substituents, provide a framework that could be optimized to achieve potent and selective MAPK inhibition. Further research, including enzymatic assays and cell-based studies, would be necessary to specifically elucidate its activity against key MAPK pathway kinases such as ERK, JNK, and p38.

Cardiovascular Research Implications

Furan derivatives are also being explored for their potential applications in cardiovascular research. One area of interest is in the development of agents with antithrombotic properties. For example, certain synthetic furan hybrids have been evaluated for their thrombolysis activity, demonstrating the potential of this chemical class to interact with components of the coagulation cascade. researchgate.net

Additionally, research on related benzofuran structures has provided insights into their effects on vascular cells. Studies involving Human Umbilical Vein Endothelial Cells (HUVEC) are common for assessing the anti-angiogenic potential of new compounds. nih.gov The furan motif present in this compound could be investigated for similar activities. The evaluation of such compounds in cardiovascular research often involves assessing their impact on platelet aggregation, coagulation times, and their effects on endothelial cell proliferation and migration, which are key processes in angiogenesis and thrombosis.

In Vitro and In Vivo Biological Assay Methodologies

To evaluate the biological potential of compounds like this compound, a range of standardized in vitro and in vivo assays are employed. These methodologies are crucial for determining cytotoxic, anti-inflammatory, antioxidant, and other therapeutic activities.

In Vitro Assays: These laboratory-based tests utilize cells, proteins, or other biological components outside of a living organism. They are essential for initial screening and mechanistic studies. Common in vitro assays for furan derivatives include cytotoxicity assessments against cancer cell lines (e.g., MCF-7) and normal cells using methods like the MTT assay. nih.gov Anti-inflammatory activity can be measured through inhibition of albumin denaturation and antitryptic activity assays. mdpi.com Furthermore, the antioxidant potential is often determined by evaluating a compound's ability to scavenge free radicals, such as in the hydrogen peroxide scavenging activity (HPSA) assay. mdpi.com

In Vivo Assays: These studies are conducted in living organisms, typically animal models like mice or rats, to understand a compound's effects in a whole biological system. For furan compounds, in vivo studies have been used to assess genotoxicity through endpoints like the micronucleus assay in mouse splenocytes, which can indicate chromosomal damage. mdpi.com Such assays provide critical information on a compound's systemic effects, bioavailability, and potential toxicity that cannot be obtained from in vitro tests alone.

Below is a table summarizing key biological assay methodologies applicable to the study of furan derivatives.

Assay TypeMethodologyPurposeKey Findings for Furan Derivatives
In Vitro MTT Cell Viability AssayTo measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.Furan-based compounds have shown significant cytotoxic activity against breast cancer cell lines (MCF-7). nih.gov
In Vitro Inhibition of Albumin Denaturation (IAD)To assess anti-inflammatory properties by measuring the inhibition of heat-induced protein denaturation.Furan hybrids exhibit anti-inflammatory activity, with IC50 values comparable to standards like ibuprofen. mdpi.com
In Vitro Tubulin Polymerization AssayTo determine if a compound interferes with the assembly of microtubules, a key target for anticancer drugs.Certain furan derivatives have been found to significantly inhibit tubulin polymerization. nih.gov
In Vitro Metal Chelating Activity (MChA)To evaluate the ability of a compound to bind to metal ions, which is relevant for antioxidant activity.Furan hybrids have demonstrated the ability to form chelate complexes with Fe(II) ions. mdpi.com
In Vivo Micronucleus AssayTo detect genotoxic damage by observing the formation of micronuclei in dividing cells of a test animal.Oral exposure to furan has been shown to cause a dose-related increase in micronuclei frequency in mouse splenocytes. mdpi.com

Pharmacophore Modeling and Rational Drug Design Approaches

Pharmacophore modeling is a cornerstone of computational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr This approach is instrumental in virtual screening to find new lead compounds and in guiding the optimization of existing ones. fiveable.me

A pharmacophore model is essentially a spatial map of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For a molecule like this compound, a pharmacophore model could be developed using two primary approaches:

Ligand-Based Modeling: This method is used when the structures of several active compounds are known, but the structure of the biological target is not. The models are built by aligning the active molecules and extracting the common chemical features that are presumed to be responsible for their activity. dergipark.org.tr

Structure-Based Modeling: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, this method can be used. The model is derived from the key interaction points between the target and a known ligand within the binding site. dergipark.org.tr

The pharmacophore model, once created and validated, serves as a 3D query to screen large databases of chemical compounds. Molecules that fit the pharmacophore model are selected as "hits" and are considered promising candidates for further experimental testing. fiveable.me This rational drug design approach significantly accelerates the discovery process by focusing resources on compounds with a higher probability of being active. For example, pharmacophore models have been successfully used to screen libraries of benzofuran hybrids to identify potential inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

The general workflow for a pharmacophore modeling study is outlined in the table below.

StepDescriptionObjective
1. Dataset Preparation Collect a set of molecules with known biological activity against a target, including both active and inactive compounds.To build and validate the model.
2. Feature Identification Identify key chemical features (e.g., H-bond donors/acceptors, aromatic rings, hydrophobic centers) present in the active molecules.To define the essential components of the pharmacophore.
3. Model Generation Align the active compounds and generate one or more hypothetical pharmacophore models that capture the common features in their correct 3D orientation.To create a 3D query representing the key interactions.
4. Model Validation Test the model's ability to distinguish between known active and inactive compounds (using a test set). fiveable.meTo ensure the model is predictive and not just descriptive.
5. Virtual Screening Use the validated model as a filter to search large chemical libraries for new molecules that match the pharmacophoric features. fiveable.meTo identify novel hit compounds for experimental evaluation.
6. Lead Optimization Guide chemical modifications of a lead compound to better fit the pharmacophore model and improve activity or other properties. fiveable.meTo enhance the potency and drug-like properties of a candidate molecule.

Applications in Organic Synthesis

Direct Halogenation Approaches for Furan Systems

The introduction of a bromine atom onto the furan ring is a common synthetic transformation. The position of this substitution is heavily influenced by the electronic nature of the substituents already present on the ring.

Regioselective Bromination of Methyl 3-methylfuran-2-carboxylate Precursors

The synthesis of this compound is most efficiently achieved through the direct bromination of Methyl 3-methylfuran-2-carboxylate. The electron-withdrawing nature of the methyl carboxylate group at the C2 position of the furan ring deactivates the adjacent C3 position towards electrophilic attack. Consequently, electrophilic substitution, such as bromination, is directed to the electron-rich C5 position. This regioselectivity is a key principle in furan chemistry, allowing for the controlled synthesis of specifically substituted derivatives.

The general reaction can be depicted as follows:

Regioselective Bromination of Methyl 3-methylfuran-2-carboxylate

Figure 1: General reaction scheme for the regioselective bromination of Methyl 3-methylfuran-2-carboxylate.

Optimization of Brominating Agents and Reaction Conditions

Various brominating agents can be employed for the halogenation of furan derivatives. While molecular bromine (Br₂) can be used, often in a solvent like dioxane, milder and more selective reagents are frequently preferred to avoid over-bromination or side reactions. N-Bromosuccinimide (NBS) is a widely used reagent for the allylic and benzylic bromination, and also serves as an effective source of electrophilic bromine for the bromination of electron-rich aromatic and heteroaromatic compounds.

The choice of solvent and temperature can significantly impact the outcome of the reaction. Non-polar solvents are often used to facilitate the electrophilic substitution. The reaction conditions must be carefully controlled to ensure the selective formation of the desired 5-bromo isomer.

Brominating AgentTypical ConditionsRemarks
Bromine (Br₂)Dioxane, room temperatureCan lead to polybromination if not controlled.
N-Bromosuccinimide (NBS)CCl₄ or CH₂Cl₂, often with a radical initiator for other substrates, but acts as an electrophilic source for furans.Generally provides higher selectivity and is easier to handle than Br₂.

Multi-step Synthetic Pathways to Access this compound

While direct bromination is the most straightforward approach, multi-step sequences can also be envisioned, particularly if the starting materials are more readily available or if specific substitution patterns are desired.

Furan Ring Construction with Subsequent Bromination

One potential multi-step pathway involves the initial construction of the 3-methylfuran-2-carboxylate ring system from acyclic precursors, followed by the regioselective bromination as the final step. Various methods for furan synthesis are known in organic chemistry, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Feist-Benary furan synthesis. Once the Methyl 3-methylfuran-2-carboxylate core is assembled, the bromination at the 5-position can be carried out as described in the direct halogenation approach.

Functional Group Interconversions on Pre-formed Furan Scaffolds

Another strategy involves the manipulation of functional groups on a pre-existing furan ring that already contains a bromine atom. For instance, a synthetic route could commence with a 5-bromofuran derivative bearing a different functional group at the C2 position. This group could then be converted to the methyl carboxylate through a series of reactions, such as oxidation of an aldehyde or alcohol followed by esterification. However, this approach is generally less efficient than the direct bromination of the corresponding ester.

Catalytic Systems Employed in the Synthesis of this compound

The direct bromination of furan derivatives with reagents like Br₂ or NBS does not typically require a catalyst, as the furan ring is sufficiently activated for electrophilic substitution. However, in the broader context of furan functionalization, catalytic systems are employed for various transformations. For instance, palladium-catalyzed cross-coupling reactions are often used to further elaborate bromo-furan derivatives. While not directly involved in the synthesis of this compound by bromination, these catalytic methods are crucial for its subsequent use as a building block.

A patent for tricyclic compounds mentions the use of Methyl 3-methylfuran-2-carboxylate as a starting material, where the initial step involves a reaction with zinc chloride and paraformaldehyde, followed by treatment with HCl gas, rather than a direct bromination. This highlights that while direct bromination is a primary route to the target compound, the precursor itself is a versatile starting material for more complex structures through various synthetic transformations.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.gov Addition reactions are ideal in this regard as they are 100% atom economical. In the context of the synthesis of this compound, the esterification of 5-bromo-3-methylfuran-2-carboxylic acid with methanol (B129727) produces water as the only byproduct, resulting in a relatively high atom economy. The bromination step, if using NBS, generates succinimide (B58015) as a byproduct. While not incorporated into the final product, succinimide can potentially be recovered and reused.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. For instance, in the bromination and esterification steps, the replacement of hazardous solvents like carbon tetrachloride or dichloromethane (B109758) with greener alternatives such as supercritical carbon dioxide or bio-derived solvents could be explored. youtube.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. The Fischer esterification utilizes a catalytic amount of strong acid, which aligns with this principle. The development of solid acid catalysts for esterification could further enhance the greenness of the process by simplifying catalyst recovery and reducing corrosive waste streams.

Designing Safer Chemicals: This principle focuses on designing chemical products to be effective while minimizing their toxicity. While the inherent properties of this compound are fixed, the synthetic process can be designed to avoid the use and generation of hazardous materials. For example, using a less hazardous brominating agent than elemental bromine is a step in this direction.

The application of these principles can lead to more sustainable and environmentally benign methods for the synthesis of this compound and other valuable chemical intermediates. The shift from petroleum-based feedstocks to biomass-derived platform chemicals, such as those from furan derivatives, is a broader trend in green chemistry that underscores the importance of developing sustainable synthetic routes for such compounds. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the furan ring of this compound is a key handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols for Aryl/Alkyl Substituent Introduction

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organohalide and an organoboron compound. libretexts.org While specific studies on this compound are not extensively documented in the literature, the reactivity of similar 5-bromofuran derivatives suggests its viability as a substrate in such couplings. For instance, the Suzuki-Miyaura coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been successfully demonstrated. researchgate.netresearchgate.net These reactions typically employ a palladium catalyst, such as a Pd(II) complex, in the presence of a base and a suitable solvent system, often under microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

A general procedure for the Suzuki-Miyaura coupling of a brominated furan derivative involves the reaction of the bromo-compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent mixture like dioxane/water. nih.gov The reaction of 5-methylfuran-2-yltrifluoroborate with 4-bromobenzonitrile, a related transformation, has been shown to proceed in excellent yield. nih.gov This suggests that this compound would likely undergo efficient coupling with a variety of aryl and potentially alkyl boronic acids or their derivatives under similar conditions to afford the corresponding 5-aryl- or 5-alkyl-3-methylfuran-2-carboxylates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-Aromatic Compounds

SubstrateCoupling PartnerCatalystBaseSolventConditionsYieldReference
Methyl 5-bromobenzofuran-2-carboxylateArylboronic acids2-quinolinealdoxime-Pd(II)-complexCs₂CO₃TolueneMicrowave, 150 °CHigh researchgate.netresearchgate.net
3-Chloroindazole5-Indole boronic acidPd source with SPhos or XPhos ligandK₃PO₄Dioxane/H₂O100 °CModerate to High nih.gov
5-Methylfuran-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ with RuPhos ligandCs₂CO₃t-BuOH/H₂O100 °CExcellent nih.gov

Stille Coupling Applications for Carbon-Carbon Bond Formation

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org Although specific examples with this compound are scarce, the general applicability of the Stille reaction to aryl and heteroaryl bromides suggests its potential use for the functionalization of this furan derivative. wikipedia.orgorganic-chemistry.org

The reaction would involve coupling this compound with an organostannane (R-Sn(Alkyl)₃), where R can be an aryl, alkenyl, or alkyl group, in the presence of a palladium catalyst such as Pd(PPh₃)₄. wikipedia.org The addition of additives like CuI can sometimes accelerate the reaction rate. wikipedia.org

Table 2: General Parameters for Stille Coupling Reactions

ComponentExamples
Substrate Aryl, vinyl, or allyl halides/triflates
Organotin Reagent Aryl-, alkenyl-, alkyl-, or alkynylstannanes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, AsPh₃
Solvent Toluene, THF, DMF
Additives CuI, LiCl

Hiyama Cross-Coupling Studies

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organosilicon compound, which requires activation by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org Organosilanes are attractive coupling partners due to their low toxicity and high stability. nih.gov The reaction has been successfully applied to a variety of substrates, including those containing furan rings. mdpi.com

For this compound, a Hiyama coupling would involve its reaction with an organosilane, such as an aryl- or vinyltrimethoxysilane, in the presence of a palladium catalyst and an activator like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgnih.gov

Other Emerging Cross-Coupling Methodologies

In addition to the classical cross-coupling reactions, a variety of other methods are continuously being developed. These often feature alternative metal catalysts or coupling partners, aiming for improved scope, efficiency, or sustainability. For instance, iron-catalyzed cross-coupling reactions have gained attention as a more economical and environmentally friendly alternative to palladium-based systems. While specific applications to this compound are not yet reported, the general progress in this field suggests that new and efficient methods for its functionalization will continue to emerge.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 5-position of the furan ring can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The furan ring is an electron-rich aromatic system, which generally makes it less reactive towards nucleophilic attack compared to electron-deficient systems. However, the presence of the electron-withdrawing carboxylate group at the 2-position can facilitate this type of reaction.

In a typical SNAr reaction, the nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the bromide ion restores the aromaticity of the furan ring. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. byjus.com The reactivity in SNAr reactions with halo-aromatics often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is typically the nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. youtube.com

While specific examples of nucleophilic substitution on this compound are not widely reported, studies on other activated aromatic halides provide a basis for predicting its reactivity. For example, the reaction of para-nitrofluorobenzene with sodium methoxide (B1231860) readily yields the corresponding methoxy-substituted product. byjus.com It is conceivable that under appropriate conditions, strong nucleophiles could displace the bromine atom of this compound to yield a variety of 5-substituted furan derivatives.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the substituents on this compound significantly influence the position and feasibility of such reactions. The bromine atom at the 5-position and the methyl carboxylate group at the 2-position are both deactivating and meta-directing in classical aromatic systems. Conversely, the methyl group at the 3-position is an activating, ortho- and para-directing group. In the context of the furan ring, electrophilic attack is generally favored at the α-positions (2- and 5-positions) over the β-positions (3- and 4-positions).

In this specific molecule, the 5-position is already substituted with a bromine atom. The remaining unsubstituted position is the 4-position. The directing effects of the existing substituents would therefore determine the site of any further electrophilic substitution. The methyl group at C3 would direct an incoming electrophile to the 2- and 4-positions. The methyl carboxylate at C2 would direct to the 4-position, and the bromo group at C5 would also direct to the 4-position. Therefore, electrophilic substitution, if it occurs, is expected to take place at the C4 position. However, the combined deactivating effect of the bromo and ester groups may render the ring significantly less reactive towards many standard electrophilic aromatic substitution reactions.

Reaction Type Reagent/Conditions Expected Major Product Notes
NitrationHNO₃/H₂SO₄Methyl 5-bromo-3-methyl-4-nitrofuran-2-carboxylateThe furan ring is sensitive to strong acids and oxidizing conditions, which can lead to ring opening or degradation. Milder nitrating agents might be required.
SulfonationFuming H₂SO₄Methyl 5-bromo-4-(chlorosulfonyl)-3-methylfuran-2-carboxylateSimilar to nitration, harsh conditions can be detrimental to the furan ring.
Friedel-Crafts AcylationAcyl halide/Lewis acidMethyl 4-acyl-5-bromo-3-methylfuran-2-carboxylateThe deactivating nature of the existing substituents may hinder this reaction.

Reactions Involving the Methyl Ester Functional Group

The methyl ester group at the 2-position is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives.

Hydrolysis and Saponification Studies of the Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : This reversible reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst. libretexts.org The equilibrium can be shifted towards the products by using a large volume of dilute acid. chemguide.co.uk

Saponification (Base-Catalyzed Hydrolysis) : This is an irreversible process that yields the carboxylate salt. masterorganicchemistry.comyoutube.com The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the base. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid, 5-bromo-3-methylfuran-2-carboxylic acid. youtube.com

Reaction Reagents Product Key Features
Acidic HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄), heat5-Bromo-3-methylfuran-2-carboxylic acid + MethanolReversible reaction. libretexts.orgchemguide.co.uk
SaponificationBase (e.g., NaOH, KOH), H₂O, heatSodium or Potassium 5-bromo-3-methylfuran-2-carboxylateIrreversible reaction, goes to completion. masterorganicchemistry.comyoutube.com

Transesterification Processes

Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. nih.gov To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. nih.gov For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would yield Ethyl 5-bromo-3-methylfuran-2-carboxylate and methanol.

Reduction of the Ester to Alcohol and Aldehyde Derivatives

The methyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (5-bromo-3-methylfuran-2-yl)methanol. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.com

Reduction to Aldehyde : The partial reduction of the ester to an aldehyde, 5-bromo-3-methylfuran-2-carbaldehyde, can be achieved using a sterically hindered and less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comyoutube.com This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. masterorganicchemistry.com

Desired Product Reducing Agent Typical Conditions
(5-bromo-3-methylfuran-2-yl)methanolLithium aluminum hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workup. masterorganicchemistry.com
5-bromo-3-methylfuran-2-carbaldehydeDiisobutylaluminum hydride (DIBAL-H)Toluene or other non-polar solvent at low temperature (e.g., -78 °C). masterorganicchemistry.com

Reactions at the Methyl Group on the Furan Ring

Ring-Opening and Cycloaddition Reactions of the Furan Core

The furan ring, despite its aromatic character, can undergo reactions that involve the disruption of the ring system.

Ring-Opening Reactions : Furans are susceptible to ring-opening under acidic conditions. researchgate.net The specific products of such reactions would depend on the reaction conditions and the nature of any trapping agents present. For instance, acid-catalyzed ring opening of substituted furans can lead to the formation of dicarbonyl compounds.

Cycloaddition Reactions : The furan ring can act as a diene in Diels-Alder reactions. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net However, the reactivity of the furan in these [4+2] cycloadditions is sensitive to the electronic nature of its substituents. rsc.orgresearchgate.net Furans with electron-withdrawing groups, such as the ester and bromo substituents present in the target molecule, are generally less reactive as dienes. nih.govrsc.orgresearchgate.net Despite this, cycloadditions with highly reactive dienophiles may still be possible, although potentially requiring forcing conditions. researchgate.net

Derivatization Strategies for Expanding Molecular Diversity

The strategic functionalization of the furan core of this compound is crucial for the exploration of new chemical space and the generation of diverse molecular architectures, particularly in the field of medicinal chemistry. The presence of the bromine atom at the 5-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and the synthesis of novel derivatives.

One of the primary derivatization strategies employed for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the coupling of the furan ring with various aryl and heteroaryl moieties. This is exemplified in the synthesis of novel amino acid derivatives with potential therapeutic applications.

In a typical procedure, this compound is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired coupled product. For instance, the use of a palladium complex such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is common, often in combination with a suitable base like sodium carbonate. The reaction is typically carried out in a mixture of solvents, such as dioxane and water, and may require heating to proceed to completion.

This strategy allows for the systematic modification of the furan scaffold, which is a key approach in the lead optimization phase of drug discovery. The ability to introduce diverse aromatic and heteroaromatic groups at the 5-position of the furan ring enables the fine-tuning of the steric, electronic, and pharmacokinetic properties of the resulting molecules. The derivatization of this compound via Suzuki-Miyaura coupling represents a robust and efficient method for expanding molecular diversity and synthesizing libraries of compounds for biological screening.

The following interactive data table summarizes a representative derivatization of this compound using a Suzuki-Miyaura cross-coupling reaction as described in patent literature for the synthesis of precursors to novel amino acid derivatives.

Reactant A Reactant B (Example) Catalyst System Base Solvent System Product Scaffold
This compoundArylboronic acid[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Sodium CarbonateDioxane/WaterMethyl 5-aryl-3-methylfuran-2-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the furan ring proton, the methyl group attached to the furan ring, and the methyl group of the ester functionality.

The anticipated chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent would be approximately:

A singlet corresponding to the three protons of the methyl group at the C3 position. This signal would be found in the upfield region, characteristic of alkyl groups attached to an aromatic system.

A singlet for the three protons of the methyl ester group (-OCH₃). This signal's chemical shift is typically found in the range of 3.7-3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-4 (furan ring)~6.5 - 7.0Singlet1H
C3-CH₃ (methyl on ring)~2.0 - 2.5Singlet3H
COOCH₃ (ester methyl)~3.8Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The expected signals in the ¹³C NMR spectrum would include:

Signals for the four carbon atoms of the furan ring. The carbon bearing the bromine (C5) and the carbon attached to the ester group (C2) would be significantly deshielded. The carbons at the C3 and C4 positions would also have characteristic shifts.

A signal for the carbonyl carbon of the ester group, which is typically found in the highly deshielded region of the spectrum (around 160-170 ppm).

Signals for the two methyl carbons: one from the C3-methyl group and one from the ester methyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (C-COOCH₃)~140 - 145
C3 (C-CH₃)~115 - 120
C4 (C-H)~110 - 115
C5 (C-Br)~125 - 130
C=O (ester carbonyl)~158 - 162
C3-CH₃~10 - 15
COOCH₃~51 - 53

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the singlet nature of all proton signals due to the absence of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded carbon and proton atoms. An HSQC or HMQC spectrum would show a correlation between the C4 signal in the ¹³C NMR spectrum and the H4 signal in the ¹H NMR spectrum. It would also show correlations for the two methyl groups with their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique shows correlations between carbons and protons that are two or three bonds apart. Key HMBC correlations for confirming the structure of this compound would include:

A correlation between the protons of the ester methyl group (COOCH₃) and the carbonyl carbon (C=O).

Correlations between the proton at H4 and the carbons at C2, C3, and C5.

Correlations between the protons of the C3-methyl group and the carbons at C2, C3, and C4.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. The presence of a bromine atom in this compound gives a characteristic isotopic pattern that is readily identifiable.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₇BrO₃), the expected monoisotopic mass is approximately 217.96 g/mol . HRMS is capable of confirming this mass to within a few parts per million, providing strong evidence for the compound's chemical formula. A key feature in the mass spectrum would be the presence of two peaks for the molecular ion (M⁺ and M⁺+2) with nearly equal intensity, which is characteristic of compounds containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of this compound and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. For this compound, the GC chromatogram would ideally show a single peak, indicating a pure compound. The mass spectrum corresponding to this peak would display the characteristic molecular ion cluster and fragmentation patterns consistent with the structure. Common fragmentation pathways might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of the ester group would be indicated by a strong carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be present, usually appearing as two bands in the 1300-1000 cm⁻¹ region.

The furan ring itself has characteristic C=C and C-O-C stretching vibrations. The aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the furan ring would appear around 2850-3000 cm⁻¹ and 3100-3150 cm⁻¹, respectively. The presence of the bromine atom influences the lower frequency region of the spectrum, with the C-Br stretching vibration typically observed below 600 cm⁻¹.

While specific experimental IR data for this compound is not widely published, data for the related compound, Methyl 5-bromofuran-2-carboxylate, shows characteristic absorbances that can be used for comparison.

Table 1: Representative IR Absorption Bands for a Related Furan Derivative

Functional Group Expected Wavenumber (cm⁻¹)
C-H (Aromatic) 3100 - 3150
C-H (Aliphatic) 2850 - 3000
C=O (Ester) ~1725
C=C (Furan Ring) 1500 - 1600
C-O (Ester) 1250 - 1300
C-O-C (Furan Ring) 1000 - 1100

This table is illustrative and based on typical ranges and data for similar furan compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

In this compound, the furan ring, being an aromatic system, and the carbonyl group of the ester constitute the primary chromophores. The conjugation between the furan ring and the ester group is expected to result in π → π* transitions, which typically occur in the UV region. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift in the λmax compared to the unsubstituted furan ester.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its molecular structure. It would confirm the substitution pattern on the furan ring and reveal the conformation of the ester group relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions, which govern the solid-state properties of the compound.

While a crystal structure for this compound has not been reported, studies on similar molecules, such as Methyl 5-bromo-2-hydroxybenzoate, demonstrate the power of this technique in elucidating detailed structural information and intermolecular interactions in the solid state. researchgate.net In another example, the crystal structure of 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran revealed details about its molecular geometry and intermolecular contacts. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Bromo-Substituted Heterocycle

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.0488 (4)
b (Å) 11.1874 (3)
c (Å) 9.9295 (3)
β (°) 105.709 (2)
Volume (ų) 1395.39 (7)

Data from a related compound, 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran, for illustrative purposes. nih.gov

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of compounds in a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected as it elutes from the column using a UV detector, set at a wavelength where the compound exhibits strong absorbance. HPLC is crucial for assessing the purity of synthesized batches of the compound and for isolating it from reaction byproducts.

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In GC, an inert gas mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

This compound, being a relatively small molecule with a molecular weight of 219.03 g/mol , is expected to be sufficiently volatile and thermally stable for GC analysis. chemuniverse.com GC, often coupled with a mass spectrometer (GC-MS), is an excellent tool for identifying and quantifying the compound in a mixture. The retention time in the GC provides a characteristic identifier, while the mass spectrum from the MS detector offers structural information and confirmation of the molecular weight. For instance, GC-MS has been used to identify related furan derivatives in reaction mixtures. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
5-Bromo-3-methylfuran-2-carboxylic acid
Methyl 5-bromofuran-2-carboxylate
Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate
Methyl 5-bromo-2-hydroxybenzoate

Applications in Organic Synthesis and Material Science Beyond Medicinal Chemistry

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of the bromo and carboxylate functionalities on the 3-methylfuran (B129892) scaffold renders Methyl 5-bromo-3-methylfuran-2-carboxylate a highly adaptable intermediate for the synthesis of more intricate molecules. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Chemists can leverage this reactivity in several key transformations:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to introduce diverse substituents at the 5-position of the furan (B31954) ring.

Sonogashira Coupling: Formation of a carbon-carbon triple bond by reacting with terminal alkynes, opening pathways to alkynyl-substituted furans.

Heck Coupling: Reaction with alkenes to append vinyl groups, further functionalizing the furan core.

Stille Coupling: Coupling with organostannanes to create new carbon-carbon bonds.

These reactions allow for the modular and convergent assembly of complex structures, where the furan ring serves as a central scaffold. The methyl ester at the 2-position can also be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for further chemical modification.

Precursor for Advanced Furan-Based Heterocycles and Natural Product Synthesis

The furan motif is a core component of numerous natural products and biologically active compounds. While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its potential as a starting material is significant. The ability to selectively functionalize the furan ring through the aforementioned coupling reactions makes it an attractive building block for the synthesis of highly substituted furan and benzofuran (B130515) derivatives, which are prevalent in nature.

For instance, the elaboration of the furan core through sequential cross-coupling reactions could pave the way for the synthesis of complex polycyclic systems incorporating the furan moiety. The strategic introduction of various organic fragments onto the furan ring can be a key step in the retrosynthetic analysis of complex target molecules.

Reaction TypeCoupling PartnerPotential Product Class
Suzuki-MiyauraArylboronic acid5-Aryl-3-methylfuran-2-carboxylates
SonogashiraTerminal alkyne5-Alkynyl-3-methylfuran-2-carboxylates
HeckAlkene5-Vinyl-3-methylfuran-2-carboxylates
StilleOrganostannane5-Alkyl/Aryl-3-methylfuran-2-carboxylates

Exploration in Polymer Chemistry and Novel Material Development

The development of novel polymers with tailored properties is a major focus of material science. Furan-based polymers are of particular interest due to their potential derivation from renewable resources and their unique chemical and physical properties.

This compound can serve as a precursor for the synthesis of novel furan-containing monomers. The bromo functionality can be transformed into a variety of polymerizable groups. For example, conversion of the bromine to a vinyl group via a Heck or Stille coupling would yield a monomer suitable for addition polymerization. Alternatively, transformation into other functional groups such as an amine or a hydroxyl group could lead to monomers for step-growth polymerization, forming polyesters or polyamides.

While specific studies on the polymerization of monomers directly derived from this compound are limited, the broader field of furan-based polymers provides a strong indication of their potential. The incorporation of the substituted furan ring into a polymer backbone can influence properties such as thermal stability, mechanical strength, and conductivity. The presence of the methyl group and the potential for further functionalization offer avenues to fine-tune these properties for specific applications, ranging from advanced composites to electronic materials. Further research into the polymerization of monomers derived from this compound is warranted to fully explore its potential in material science.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's shift from petroleum-based resources to renewable biomass feedstocks is a critical aspect of modern green chemistry. rsc.orgfrontiersin.org Furan (B31954) derivatives, in particular, are at the forefront of this transition, as their precursors, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be readily obtained from the dehydration of sugars found in inedible lignocellulosic biomass. rsc.orgmdpi.com

Future research will likely focus on developing sustainable synthetic pathways to Methyl 5-bromo-3-methylfuran-2-carboxylate and its precursors. This involves moving away from traditional methods that may use harsh reagents and generate significant waste. researchgate.net One promising approach is the direct carboxylation of furan rings using carbon dioxide (CO2) as a C1 source, a method that has been explored for producing 2,5-furandicarboxylic acid (FDCA). rsc.orgresearchgate.net Applying this logic, a potential green route could start with a biomass-derived 3-methyl-2-furoic acid, followed by a selective bromination and esterification.

Biocatalysis offers another eco-friendly alternative. The use of enzymes, such as lipases for esterification or engineered oxidases for furan ring modifications, can lead to cleaner and more efficient processes. acs.orgresearchgate.net Whole-cell biocatalysts have demonstrated high productivity in converting furans into valuable furan carboxylic acids, a technology that could be adapted for this specific molecule. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

Approach Traditional Route Potential Green Route Key Advantages of Green Route
Starting Materials Petroleum-based precursors Biomass-derived furfural or 2-furoic acid rsc.orgmdpi.com Utilizes renewable resources, reduces fossil fuel dependence. frontiersin.orgacs.org
Key Reactions Halogenation with harsh brominating agents, multi-step synthesis. researchgate.net Enzymatic transformations, catalytic carboxylation with CO2. researchgate.netacs.org Milder reaction conditions, higher selectivity, lower energy consumption. acs.org
Solvents & Catalysts Use of volatile organic solvents, heavy metal catalysts. Use of aqueous media, ionic liquids, or recyclable catalysts. frontiersin.org Reduced environmental impact, easier catalyst recovery and reuse. frontiersin.org

| By-products | Generation of hazardous waste. | Formation of benign by-products like water. rsc.org | Minimizes waste treatment costs and environmental pollution. |

Discovery of Novel and Untapped Biological Activities

The furan nucleus is a cornerstone in medicinal chemistry, found in a wide array of pharmaceutical products. nih.govutripoli.edu.ly Substituted furans exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and central nervous system effects. ijabbr.comutripoli.edu.lyresearchgate.net A minor alteration in the substitution pattern on the furan ring can lead to significant changes in biological activity. utripoli.edu.ly

Given this precedent, this compound and its derivatives are prime candidates for biological screening. The lipophilic nature imparted by the bromo and methyl groups, combined with the hydrogen-bonding potential of the ester, creates a pharmacophore with the potential to interact with various biological targets. nih.gov Future research should involve screening this compound and a library of its analogues against diverse biological targets to uncover novel therapeutic applications. For instance, furan derivatives have been identified as inhibitors of enzymes crucial for microbial survival and as potent anticancer agents against various cell lines. nih.govresearchgate.net

Table 2: Known Biological Activities of Furan Scaffolds and Potential for Investigation

Biological Activity Example of Active Furan Derivative Potential Target for this compound Analogues Reference
Antibacterial 1-Benzoyl-3-furan-2-ylmethyl-thiourea Bacterial cell wall synthesis, enzymes like GlcN-6-P synthase. ijabbr.comnih.gov
Anticancer Novel Furan-2(3H)-one derivatives Tubulin polymerization, protein kinases, cancer cell lines (e.g., liver, breast). researchgate.netnih.gov
Anti-inflammatory Furan fatty acids, Benzofuran (B130515) lignans Suppression of inflammatory mediators (NO, PGE2), MAPK and PPAR-ɣ signaling pathways. nih.govmdpi.com
Antiviral 5-heteroaryl-2'-deoxyuridines Viral replication enzymes. benthamdirect.com
Anticonvulsant 1,4-dihydropyridine derivatives with furan ring Ion channels in the central nervous system. utripoli.edu.ly

| Antioxidant | Pyridine and imidazole (B134444) derivatives with furan moiety | Scavenging of free radicals like DPPH. | utripoli.edu.ly |

Integration with Advanced Catalysis for Enhanced Transformations

The structure of this compound is well-suited for advanced catalytic transformations, particularly at the C5-bromo position. This halogen atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. nih.govacs.org

Palladium- and copper-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for coupling with terminal alkynes), and Heck (for coupling with alkenes) couplings are powerful tools for diversifying the furan core. nih.govacs.orgorganic-chemistry.org These reactions could be used to synthesize a library of 5-aryl, 5-alkynyl, or 5-alkenyl furan derivatives, each with unique electronic and steric properties. A recently developed Cu/Pd-catalyzed decarbonylative/acylative Sonogashira cross-coupling offers a novel route to creating unsymmetrically disubstituted furans from furan dicarbonyl derivatives. acs.orgacs.org This highlights the potential for complex molecular architectures originating from furan-based platforms.

Table 3: Advanced Catalytic Reactions for Furan Functionalization

Catalytic Reaction Reagent/Catalyst System Potential Transformation of this compound Reference
Suzuki-Miyaura Coupling Pd catalyst, boronic acid Replacement of bromine with aryl or vinyl groups. nih.gov
Sonogashira Coupling Pd/Cu catalysts, terminal alkyne Replacement of bromine with alkynyl groups. nih.govacs.orgacs.org
Heck Coupling Pd catalyst, alkene Replacement of bromine with alkenyl groups. nih.gov
Decarbonylative Coupling Pd/Cu bimetallic system Potential modification if the ester is converted to an acyl chloride. acs.orgresearchgate.net

| Aminocarbonylation | Pd catalyst, amine, CO | Conversion of the bromo group to an amide functionality. | nih.gov |

High-Throughput Screening and Computational Design for New Analogues

The search for new bioactive molecules has been revolutionized by high-throughput screening (HTS) and computational, or in silico, drug design. nih.govnih.gov These technologies allow for the rapid evaluation of thousands of compounds and the rational design of new ones with improved properties.

An analogue library derived from this compound via the catalytic methods described above could be subjected to HTS to identify "hits" against various diseases. nih.govchemdiv.com For example, a screen against a panel of bacterial strains or cancer cell lines could quickly pinpoint promising lead compounds. nih.gov

Concurrently, computational methods can accelerate the discovery process. Structure-based virtual screening and molecular docking can be used to predict how well potential analogues bind to specific protein targets, such as enzymes or receptors. nih.govresearchgate.netmdpi.comnih.gov This in silico approach helps prioritize which analogues to synthesize, saving time and resources. Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, providing an early assessment of their drug-likeness. nih.gov

Table 4: Workflow for Computational Design and Screening

Step Description Tools and Techniques Desired Outcome
1. Target Identification Select a biological target (e.g., enzyme, receptor) implicated in a disease. Literature review, bioinformatics. A validated protein target for inhibition.
2. Library Design Generate a virtual library of analogues based on the core scaffold. Combinatorial enumeration of substituents at the C5 position. A diverse set of virtual compounds.
3. Molecular Docking Simulate the binding of each analogue into the active site of the target protein. Software like AutoDock Vina. nih.gov A ranked list of compounds based on predicted binding affinity. mdpi.comnih.gov
4. Binding Energy Calculation Refine binding predictions using more computationally intensive methods. MM-GBSA/MM-PBSA calculations. nih.gov More accurate estimation of binding free energy.
5. ADMET Prediction Predict the pharmacokinetic and toxicity properties of the top-ranked compounds. In silico models (e.g., QSAR). nih.gov Compounds with favorable drug-like properties.

| 6. Synthesis & In Vitro Testing | Synthesize the most promising candidates and validate their activity experimentally. | Chemical synthesis, biological assays. | Experimental confirmation of biological activity. mdpi.com |

Exploration of Nanomaterial and Hybrid Material Applications

Furan-based compounds are not limited to biological applications; they are also valuable building blocks for advanced materials. researchgate.netacs.org Furan resins, derived from furfural, are known for their excellent thermal properties and flame retardancy. mdpi.com This opens up avenues for using this compound or its derivatives as monomers or additives in polymer synthesis.

The furan ring can participate in Diels-Alder reactions, providing a "clickable" handle for modifying material surfaces or cross-linking polymer chains. researchgate.net This functionality could be exploited to graft furan derivatives onto nanoparticles, creating functionalized hybrid materials. For instance, furan-containing polymers have been used to coat magnetic nanoparticles for biomedical applications. researchgate.net Another emerging area is the development of furan-based bionanocomposites, where furan-based polymers are reinforced with nanofillers like carbon nanofibers or graphene nanoplatelets to create materials with enhanced mechanical and thermal properties. researchgate.net

Table 5: Potential Applications in Materials Science

Application Area Description Rationale for Using Furan Derivatives Reference
Bio-based Polymers Use as a monomer for creating polyesters or polyamides. The furan ring provides aromatic character and rigidity, similar to petroleum-based terephthalates. acs.orgresearchgate.net
Thermosetting Resins Incorporation into furan resins to modify properties. The furan structure contributes to high char yield and flame retardancy. mdpi.com
Functional Nanoparticles Covalent attachment to nanoparticle surfaces. The furan moiety can act as a linker via Diels-Alder chemistry for subsequent functionalization. researchgate.net
Hybrid Composites Blending with materials like hollow glass microspheres or carbon nanofillers. Can improve thermal insulation, mechanical strength, and create lightweight materials. mdpi.comresearchgate.net

| Smart Materials | Use of the reversible Diels-Alder reaction to create self-healing or recyclable materials. | The furan-maleimide cycloaddition is reversible, allowing for bond breaking and reformation. | researchgate.net |

Addressing Challenges in Scale-Up and Industrial Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. rsc.org For furan-based chemicals, these hurdles include ensuring a stable supply of biomass feedstock, optimizing reaction conditions for large volumes, and developing efficient and economical purification processes. rsc.orgrsc.org

The industrial production of 2,5-furandicarboxylic acid (FDCA) has faced difficulties related to the stability of intermediates like HMF and the harsh conditions required for oxidation. rsc.orgtue.nl Similar challenges can be anticipated for the large-scale synthesis of this compound. High temperatures and pressures may be required, leading to decomposition or side reactions. rsc.org Removing by-products, such as water formed during esterification or carboxylation, is crucial for driving reactions to completion and preventing decomposition. rsc.org

Future research must address these issues. The development of robust and recyclable catalysts that operate under milder conditions is a key goal. frontiersin.org The implementation of continuous flow reactors, as opposed to batch reactors, can offer better control over reaction parameters, improve safety, and increase throughput. rsc.org Furthermore, designing integrated processes where the product of one step becomes the feedstock for the next without extensive purification can significantly improve the economic viability of industrial-scale synthesis. google.com

Table 6: Challenges and Solutions in Industrial Scale-Up

Challenge Description Potential Solution Reference
Feedstock Sourcing Ensuring a consistent and affordable supply of biomass-derived precursors. Utilizing non-edible agricultural residues; developing efficient biomass conversion technologies. rsc.orgresearchgate.net
Reaction Efficiency Low yields, slow reaction rates, and formation of by-products on a large scale. Development of highly active and selective catalysts; optimization of reaction parameters (temperature, pressure). rsc.orgtue.nl
Product Inhibition/Decomposition The accumulation of the final product can inhibit the reaction or lead to degradation. Use of fixed-bed flow reactors to continuously remove the product from the reaction zone. rsc.org
Downstream Processing Difficult and costly separation and purification of the final product from the reaction mixture. Developing selective precipitation or crystallization methods; designing integrated processes to minimize purification steps. google.com
Catalyst Recovery Loss of expensive catalysts during the process. Immobilization of catalysts on solid supports; use of heterogeneous catalysts that are easily filtered. frontiersin.orgtue.nl

| Safety and Environmental Impact | Handling of hazardous reagents and solvents on an industrial scale. | Adopting green chemistry principles, such as using water as a solvent or employing enzymatic catalysis. | mdpi.comrsc.org |

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-bromo-3-methylfuran-2-carboxylate?

The compound is typically synthesized via condensation reactions. For example, analogous furan derivatives (e.g., ethyl 5-bromobenzofuran-2-carboxylate) are prepared by reacting brominated hydroxybenzaldehyde derivatives with chloroacetate esters in the presence of a base like K₂CO₃ in dimethylformamide (DMF) at elevated temperatures (~90–95°C). Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization for purification .

Q. How is the purity of this compound assessed experimentally?

Purity is evaluated using a combination of melting point analysis (e.g., mp 62–65°C for structurally related Methyl 5-bromo-2-furoate) and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for verifying functional groups, while High-Performance Liquid Chromatography (HPLC) ensures minimal impurities .

Q. What crystallographic tools are recommended for structural elucidation of this compound?

X-ray crystallography using programs like SHELXL is standard for resolving crystal structures. For example, SHELX software has been widely applied to analyze substituent effects in brominated benzofuran derivatives, enabling precise determination of bond angles, torsion angles, and intermolecular interactions .

Advanced Research Questions

Q. How do the bromo and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 5-position serves as a reactive site for palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura). Steric and electronic effects of the adjacent methyl group may modulate reaction kinetics and regioselectivity. Computational studies (e.g., Density Functional Theory, DFT) can predict electron density distributions to guide reaction optimization .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in physical data (e.g., mp variations) are addressed by rigorous recrystallization and analytical validation. Differential Scanning Calorimetry (DSC) provides precise thermal profiles, while comparative NMR studies with authentic standards confirm structural integrity .

Q. How can computational modeling predict the electronic effects of substituents in this compound?

DFT calculations analyze frontier molecular orbitals (HOMO/LUMO) to evaluate electron-withdrawing/donating effects of substituents. For instance, the bromine atom’s electronegativity and the methyl group’s inductive effects can be modeled to predict reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .

Q. What are the safety considerations for handling brominated furan derivatives in laboratory settings?

Brominated compounds require precautions against skin/eye irritation and respiratory toxicity. Use fume hoods, personal protective equipment (PPE), and adhere to protocols for spill containment. Safety Data Sheets (SDS) for analogous compounds recommend storage at 0–6°C and avoidance of strong oxidizers .

Q. How is the environmental impact of this compound assessed?

Ecotoxicity is evaluated using predictive models like EPA DSSTox, which provides data on biodegradation, bioaccumulation, and aquatic toxicity. Experimental assays (e.g., Daphnia magna toxicity tests) complement computational predictions .

Methodological Tables

Q. Table 1: Key Analytical Data for this compound and Analogues

PropertyValue (Example Compound)Method/Reference
Melting Point62–65°C (Methyl 5-bromo-2-furoate)DSC, Recrystallization
Molecular Weight205 g/molMass Spectrometry
NMR (¹H)δ 2.4 (s, 3H, CH₃), δ 3.9 (s, 3H, OCH₃)400 MHz, CDCl₃

Q. Table 2: Reaction Optimization Parameters for Cross-Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄Enhances coupling efficiency
SolventDMF/H₂O (9:1)Balances polarity and solubility
Temperature80–90°CAccelerates reaction kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.